molecular formula C23H20O2 B14311292 1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione CAS No. 116140-58-0

1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione

Cat. No.: B14311292
CAS No.: 116140-58-0
M. Wt: 328.4 g/mol
InChI Key: ULGQTBRDPIFGFO-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is an organic compound known for its unique structure and properties It is a derivative of dibenzoylmethane and is characterized by the presence of two phenyl groups and a phenylethyl group attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione can be synthesized through a multi-step process involving the condensation of dibenzoylmethane with styrene in the presence of a catalyst. The reaction typically involves the use of gold (III) chloride and silver trifluoromethanesulfonate as catalysts in dichloromethane. The reaction mixture is stirred at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process typically involves recrystallization and column chromatography to obtain analytically pure this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and protection against oxidative stress . It may also interact with other cellular targets, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

116140-58-0

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

1,3-diphenyl-2-(1-phenylethyl)propane-1,3-dione

InChI

InChI=1S/C23H20O2/c1-17(18-11-5-2-6-12-18)21(22(24)19-13-7-3-8-14-19)23(25)20-15-9-4-10-16-20/h2-17,21H,1H3

InChI Key

ULGQTBRDPIFGFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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